molecular formula C₆H₁₀Ca₂O₁₂P₂ B122227 D-Fructose-1,6-diphosphate dicalcium salt CAS No. 6055-82-9

D-Fructose-1,6-diphosphate dicalcium salt

Cat. No. B122227
CAS RN: 6055-82-9
M. Wt: 416.24 g/mol
InChI Key: MKSZTTCFYSGQHA-ABICQQBESA-J
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Description

D-Fructose-1,6-diphosphate (FDP) is a compound of significant biochemical importance, primarily known for its role in glycolysis, where it serves as a substrate for aldolase in the splitting of FDP into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The studies provided offer insights into the behavior of enzymes that interact with FDP, its structural characteristics, and its physical and chemical properties.

Synthesis Analysis

The synthesis of FDP and its interactions with enzymes are critical for understanding its role in metabolic pathways. The dissociation of D-fructose 1,6-diphosphatase by adenosine 5'-monophosphate (AMP) as described in the first study highlights the enzyme's sensitivity to pH and temperature conditions, as well as the protective effect of FDP itself against dissociation. This suggests that FDP is not only a substrate but also plays a role in the structural integrity of the enzymes it interacts with.

Molecular Structure Analysis

The crystal structure of a sodium salt of FDP, specifically trisodium β-D-fructofuranose 1,6-diphosphate octahydrate, provides detailed insights into the molecular structure of FDP derivatives . The study reveals that the furanose ring adopts a C-3-exo puckering, and the sodium atoms are hexacoordinated. The crystal packing is characterized by charged layers and an extensive hydrogen-bonding network, which is crucial for the stability and interactions of the molecule.

Chemical Reactions Analysis

The third study focuses on D-fructose 1,6-biphosphate aldolase from Ceratitis capitata, an enzyme that catalyzes the cleavage of FDP . The enzyme's specificity for FDP and related substrates, as well as its kinetic parameters, are discussed. The study also examines the enzyme's stability under various conditions, providing insight into the chemical reactions involving FDP and how they are influenced by environmental factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of FDP and its interactions with enzymes are further elucidated in the third study . The enzyme's stability, reaction velocity dependence on temperature, and protection by phosphate and 2-mercaptoethanol are reported. The molecular weight, subunit structure, isoelectric point, amino acid composition, and extinction coefficient of the enzyme are also detailed, contributing to a comprehensive understanding of the physical and chemical properties of FDP-related compounds and their enzymatic interactions.

Scientific Research Applications

Clinical Applications

D-Fructose-1,6-diphosphate (FDP) is recognized for its significant role in clinical applications. It stabilizes cell membranes, improves blood rheology parameters, reduces blood viscosity, ameliorates microcirculation, increases oxygen use in ischemic organs, and reduces tissue hypoxia. Its wide application spans across cardiovascular, cerebrovascular, and respiratory systems (Wang Zhong-quan, 2009).

Neuroprotection

FDP is used in treating ischemic damage in various tissues including the heart, kidneys, liver, and brain. Its neuroprotective mechanism has shown promising results in seeking new therapies for clinical ischemic brain damage (Li Rui-lin, 2004).

ATP-free Biosynthesis

Innovative approaches for ATP-free biosynthesis of FDP from starch and pyrophosphate have been explored. This biosynthesis process utilizes hyperthermophilic enzymes and presents a cost-effective method for manufacturing FDP and its derivatives (Wei Wang et al., 2017).

Genetic Polymorphism in Primates

Studies have explored the genetic polymorphism of D-fructose-1,6-diphosphate-1-phosphohydrolase in primates, identifying enzyme variants and contributing to our understanding of this compound’s role in different species (J. Kömpf, H. Ritter, J. Schmitt, 2004).

Yeast Cells for Bioconversion

Saccharomyces cerevisiae cells have been used for the efficient bioconversion of glucose into FDP. This method demonstrates substantial improvement in bioconversion yield, enhancing the manufacturing process of FDP (C. Compagno et al., 2004).

Neuroprotective Effect in Febrile Convulsions

Research indicates that FDP can protect against neuronal damage induced by febrile convulsions, with studies observing its effect on prolonging latency and reducing the severity and duration of seizures (Jian-ping Zhou et al., 2014).

Analytical Methods for FDP

Development of methods for the enzymatic assay and determination of FDP plays a crucial role in facilitating its research and clinical applications. These methods offer specificity, convenience, and accuracy (C. Wang et al., 2000).

Biosynthesis of Precursor Sugars

FDP has been studied in the context of biosynthesis pathways for precursor sugars like 6-deoxy-5-ketofructose-1-phosphate, essential for aromatic amino acid biosynthesis (Robert H. White, Huimin Xu, 2006).

Myocardium Protection

Recent research has highlighted the effectiveness of FDP in myocardium protection and cardiac function revival. Its ability to stabilize cell membranes, reduce inflammatory response, and inhibit oxygen free radicals and cell apoptosis contributes significantly to this protective effect (Cheng Xiao-feng, 2005).

Safety And Hazards

D-Fructose-1,6-diphosphate dicalcium salt is incompatible with oxidizing agents . It should be stored in a cool, dry condition in a well-sealed container . For more detailed safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

dicalcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSZTTCFYSGQHA-ABICQQBESA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ca2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Fructose-1,6-diphosphate dicalcium salt

CAS RN

6055-82-9
Record name D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fructose 1,6-bis(calcium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose-1,6-diphosphate dicalcium salt
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D-Fructose-1,6-diphosphate dicalcium salt

Citations

For This Compound
3
Citations
M Prinzivalli, S Ceccarelli - 1999 - sifoweb.it
Background: The supply of high amounts of calcium (Ca) and phosphorus (P) during total parenteral nutrition (TPN) is matter of concern because of the risk associated with calcium …
Number of citations: 0 www.sifoweb.it
JG Carman - Current Issues in Plant Molecular and Cellular Biology …, 1995 - Springer
Meristem development in vitro often is abnormal and perturbed by developmental anomalies. Some of these anomalies may be ameliorated by providing more complete nutrient …
Number of citations: 22 link.springer.com
M Terzi - researchgate.net
JG CARMAN on prolif-Plants, Soils and Biometeorology Department| 99–206. Utah State University cea abies Logan, UT 84322-4820, USA c suspendevelo ABSTRACT. Meristem …
Number of citations: 0 www.researchgate.net

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